molecular formula C11H8N2 B11913547 3-Methylisoquinoline-6-carbonitrile

3-Methylisoquinoline-6-carbonitrile

Cat. No.: B11913547
M. Wt: 168.19 g/mol
InChI Key: QRHGHXDLDMHXTF-UHFFFAOYSA-N
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Description

3-Methylisoquinoline-6-carbonitrile is an organic compound with the molecular formula C11H8N2. It is a derivative of isoquinoline, characterized by a methyl group at the third position and a cyano group at the sixth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylisoquinoline-6-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde derivatives with aminoacetonitrile, followed by cyclization to form the isoquinoline ring system. The reaction conditions often require acidic or basic catalysts and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to maximize yield and purity while minimizing by-products. Catalysts such as Lewis acids or transition metal complexes may be employed to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Methylisoquinoline-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Methylisoquinoline-6-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylisoquinoline-6-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with molecular targets such as enzymes or receptors involved in disease pathways. The cyano group and the isoquinoline ring system play crucial roles in binding to these targets, influencing the compound’s biological activity .

Comparison with Similar Compounds

    Isoquinoline: The parent compound, lacking the methyl and cyano groups.

    3-Methylisoquinoline: Similar structure but without the cyano group.

    6-Cyanoisoquinoline: Lacks the methyl group but contains the cyano group.

Uniqueness: 3-Methylisoquinoline-6-carbonitrile is unique due to the presence of both the methyl and cyano groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for forming diverse derivatives, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C11H8N2

Molecular Weight

168.19 g/mol

IUPAC Name

3-methylisoquinoline-6-carbonitrile

InChI

InChI=1S/C11H8N2/c1-8-4-11-5-9(6-12)2-3-10(11)7-13-8/h2-5,7H,1H3

InChI Key

QRHGHXDLDMHXTF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC(=C2)C#N)C=N1

Origin of Product

United States

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